1-Bromo-1-trifluoromethanesulfonylethene
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Overview
Description
1-Bromo-1-trifluoromethanesulfonylethene is a versatile chemical compound known for its unique properties and applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a trifluoromethylsulfonyl group, and an ethene backbone, making it a valuable reagent in organic synthesis and materials science.
Mechanism of Action
- Under aerobic conditions, bronopol catalyzes the oxidation of thiol groups (such as cysteine) to form disulfides .
- The compound’s interaction with essential thiols disrupts cellular processes, affecting bacterial viability .
- Cellular effects include altered membrane permeability, impaired enzyme function, and oxidative stress .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-trifluoromethanesulfonylethene typically involves the reaction of ethene derivatives with bromine and trifluoromethylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-trifluoromethanesulfonylethene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The ethene backbone allows for addition reactions with electrophiles, such as halogens or acids.
Oxidation and Reduction Reactions: The trifluoromethylsulfonyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and halogens. The reactions are typically carried out under mild conditions, with the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions include substituted ethene derivatives, addition products with halogens or acids, and oxidized or reduced forms of the trifluoromethylsulfonyl group.
Scientific Research Applications
1-Bromo-1-trifluoromethanesulfonylethene has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules and functionalized materials.
Biology: The compound is utilized in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is employed in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-1-((trifluoromethyl)sulfinyl)ethene: This compound has a similar structure but with a sulfinyl group instead of a sulfonyl group.
1-Bromoethene-1-sulfonyl fluoride: This compound features a sulfonyl fluoride group, making it a useful reagent in fluorosulfonylation reactions.
Uniqueness
1-Bromo-1-trifluoromethanesulfonylethene is unique due to its trifluoromethylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and advanced materials.
Properties
IUPAC Name |
1-bromo-1-(trifluoromethylsulfonyl)ethene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF3O2S/c1-2(4)10(8,9)3(5,6)7/h1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSATIDRWFHKJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(S(=O)(=O)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26186-61-8 |
Source
|
Record name | 1-bromo-1-trifluoromethanesulfonylethene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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